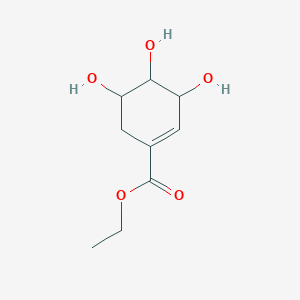

Shikimic acid ethyl ester

描述

Synthesis Analysis

Shikimic acid ethyl ester can be synthesized from shikimic acid via esterification, a process efficiently carried out in continuous flow systems to yield the product in high purity and yield. For instance, the esterification of (−)-shikimic acid with ethanol in the presence of SOCl2 is a common approach, achieving yields of over 90% in less than 10 minutes residence time, demonstrating the efficiency of modern synthesis techniques in producing this compound (Sagandira & Watts, 2019).

Molecular Structure Analysis

The molecular structure of shikimic acid ethyl ester, like its parent compound shikimic acid, features a cyclohexene ring, which is a central aspect of its reactivity and functional group manipulation. The structure supports various chemical reactions, owing to its functional groups, making it a versatile intermediate for synthetic applications.

Chemical Reactions and Properties

Shikimic acid ethyl ester participates in numerous chemical reactions, including ring-closing metathesis and diastereoselective Grignard reactions, which are pivotal in synthesizing complex molecules. These reactions exploit the molecule's functional groups to introduce new chemical entities or modify existing ones, underpinning the compound's utility in synthetic organic chemistry (Cong & Yao, 2006).

科学研究应用

A study by Zhang et al. (2015) presents a novel stereoselective synthesis of (−)-quinic acid from shikimic acid. Ethyl shikimate, a derivative of shikimic acid, was prepared in high yield and used as a key intermediate in this synthesis, highlighting its importance in the production of other compounds (Zhang, Zhu, Ding, & Shi, 2015).

Cong and Yao (2006) describe the synthesis of a functionalized cyclohexene skeleton of GS4104 using a different approach that replaces frequently used shikimic acid with L-serine. This indicates the potential of shikimic acid in the synthesis of complex pharmaceutical molecules (Cong & Yao, 2006).

Sagandira and Watts (2019) conducted a study on the continuous flow synthesis of ethyl shikimate, the first intermediate in the synthesis of oseltamivir phosphate (Tamiflu). This research highlights the role of ethyl shikimate in the pharmaceutical industry, especially in the synthesis of antiviral medications (Sagandira & Watts, 2019).

Krämer et al. (2003) discuss the fermentative production of shikimic acid using metabolically engineered microorganisms. This method provides an alternative to extraction from plants and demonstrates the versatility of shikimic acid in biotechnological applications (Krämer et al., 2003).

Abrecht et al. (2004) review the synthesis of oseltamivir phosphate (Tamiflu®) from shikimic acid, showcasing its crucial role in the development of an important antiviral drug (Abrecht et al., 2004).

Rawat, Tripathi, and Saxena (2013) explore the various applications and market trends of shikimic acid, particularly in the context of the swine/avian flu pandemics. Their review highlights the importance of shikimic acid in pharmaceuticals and its potential as a commercial bulk chemical (Rawat, Tripathi, & Saxena, 2013).

安全和危害

Shikimic acid ethyl ester should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

属性

IUPAC Name |

ethyl 3,4,5-trihydroxycyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3,6-8,10-12H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJSUXLVNPETPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(C(C(C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Shikimic acid ethyl ester | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146591.png)

![sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide](/img/structure/B1146597.png)

![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6](/img/structure/B1146599.png)